(5-Cyclohexyl-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclohexyl-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclohexyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclohexyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields the corresponding phenol, while reduction can produce the corresponding alcohol.
Scientific Research Applications
(5-Cyclohexyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Cyclohexyl-2-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme. The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the cyclohexyl group.
Cyclohexylboronic acid: Similar in structure but lacks the fluorine atom.
5-Chloro-2-fluorophenylboronic acid: Similar in structure but has a chlorine atom instead of a cyclohexyl group.
Uniqueness
(5-Cyclohexyl-2-fluorophenyl)boronic acid is unique due to the presence of both the cyclohexyl group and the fluorine atom, which impart distinct chemical properties and reactivity. The combination of these substituents enhances the compound’s stability and makes it a valuable reagent in various chemical transformations.
Biological Activity
(5-Cyclohexyl-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its properties.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₉BFNO₃, with a molecular weight of approximately 279.11 g/mol. The compound features a fluorobenzene ring with a cyclohexyl group, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit significant biological activities that can be harnessed for therapeutic applications. Notably, these compounds have been associated with:
- Antitumor Activity : Studies suggest that this compound can inhibit proteasomes and other enzymes involved in cellular regulation, potentially leading to reduced tumor growth. The presence of the cyclohexyl group may enhance selectivity against certain cancer cell lines.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes and cancer progression. Molecular docking studies have provided insights into the binding affinity of this compound to target proteins .
Antitumor Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated its ability to inhibit cell proliferation in vitro. The compound was tested against several cancer types, showing IC50 values indicative of potent antitumor effects:
Cancer Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 5.2 | |
A549 (Lung) | 3.8 | |
HeLa (Cervical) | 4.5 |
Enzyme Inhibition Studies
Inhibition studies involving soluble epoxide hydrolase revealed that this compound significantly inhibited enzyme activity:
The mechanism by which this compound exerts its biological effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, leading to inhibition of critical pathways involved in cell survival and proliferation.
Molecular Docking Studies
Molecular docking simulations have shown that the compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism. The structural characteristics of the cyclohexyl group contribute to its binding affinity and specificity.
Properties
Molecular Formula |
C12H16BFO2 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
(5-cyclohexyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C12H16BFO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,15-16H,1-5H2 |
InChI Key |
WQAOFFUMFPIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.